N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide
Übersicht
Beschreibung
N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 works by stimulating the activity of sGC, an enzyme that plays a key role in the regulation of vascular tone and blood pressure. By increasing the production of cyclic guanosine monophosphate (cGMP), N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 promotes vasodilation and reduces blood pressure. In addition, N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of cardiovascular diseases.
Biochemical and Physiological Effects
N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 has a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. In addition, N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 has been shown to improve cognitive function and reduce oxidative stress. These effects are thought to be mediated by the activation of sGC and the subsequent increase in cGMP production.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 has several advantages for use in lab experiments, including its well-defined mechanism of action and its ability to target specific pathways involved in cardiovascular diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
Future research on N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 is likely to focus on its potential therapeutic applications in a range of diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In addition, further studies will be needed to better understand the mechanism of action of N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 and to optimize its dosing and administration for maximum efficacy and safety.
Wissenschaftliche Forschungsanwendungen
N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to improve vasodilation and reduce blood pressure in both animal models and human patients. In addition, N-{4-[(sec-butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide 41-2272 has been studied for its potential anti-inflammatory and anti-fibrotic effects, as well as its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4-dimethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-13(2)21-27(23,24)16-9-7-15(8-10-16)20-19(22)14-6-11-17(25-3)18(12-14)26-4/h6-13,21H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMXIJOOYNZDMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-3,4-dimethoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.